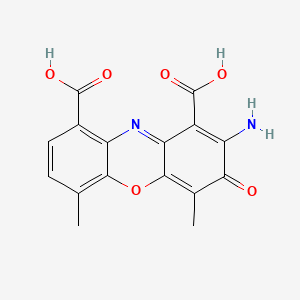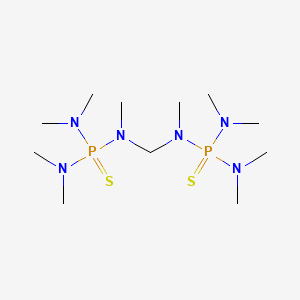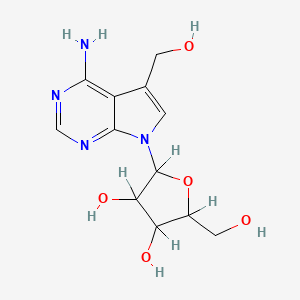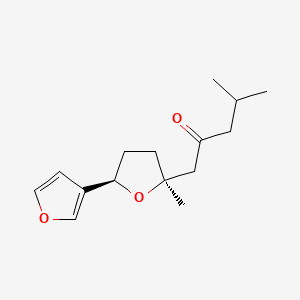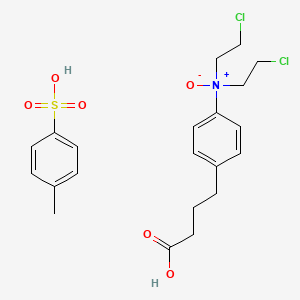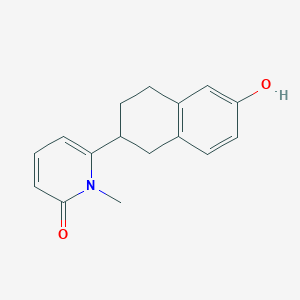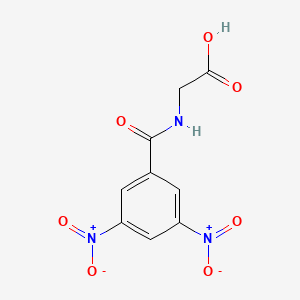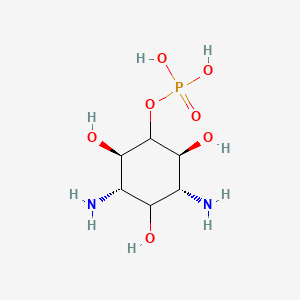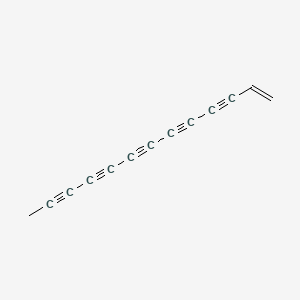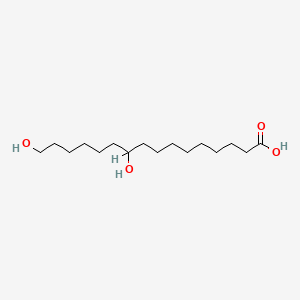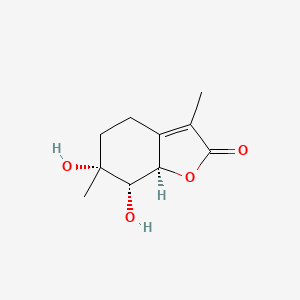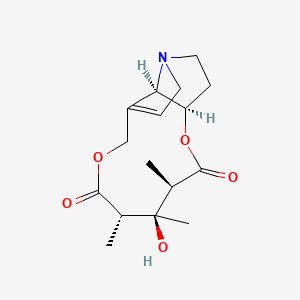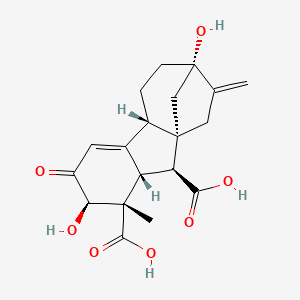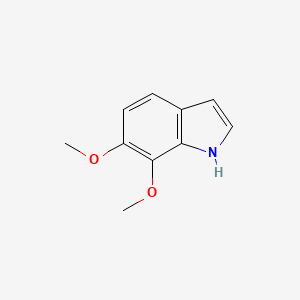
6,7-Dimethoxy-1h-indole
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, including 6,7-Dimethoxy-1H-indole, often involves complex reactions that introduce methoxy groups to the indole ring. A synthesis approach described by Brown et al. (1969) for a similar compound, 4,6-dimethoxyindole, involves formylation or oxalylation reactions leading to substitution at specific positions on the indole ring, indicating a methodology that could be adapted for the synthesis of 6,7-dimethoxy derivatives (Brown, Skinner, & Degraw, 1969).
Molecular Structure Analysis
The molecular structure of indole derivatives, including 6,7-Dimethoxy-1H-indole, has been analyzed using various spectroscopic and X-ray diffraction (XRD) techniques. Tariq et al. (2020) conducted comprehensive structural analysis on novel indole derivatives, providing insights into bond angles, lengths, and unit cells, which are crucial for understanding the molecular structure of 6,7-Dimethoxy-1H-indole (Tariq et al., 2020).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, reflecting their complex chemical properties. Black et al. (1995) explored the substitution, oxidation, and addition reactions at the C-7 position of activated indoles, highlighting the reactivity of the indole ring and the influence of substituents on its chemical behavior (Black et al., 1995).
Physical Properties Analysis
The physical properties of indole derivatives, such as melting points, solubility, and crystalline structure, are essential for their practical applications. The synthesis and structural evaluation of related compounds provide valuable data on these properties, as reported by Kukuljan et al. (2016) for 5-methyl-6-acetyl substituted indole and gramine (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Properties Analysis
The chemical properties of 6,7-Dimethoxy-1H-indole, including its reactivity, stability, and interaction with other molecules, can be inferred from studies on similar indole derivatives. Black et al. (1996) investigated the synthesis of 7-indolyl-imines from 4,6-dimethoxyindoles, providing insights into the chemical behavior and potential reactions of 6,7-Dimethoxy-1H-indole (Black et al., 1996).
Aplicaciones Científicas De Investigación
Specific Scientific Field
Chemistry, specifically organic synthesis .
Summary of the Application
Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders .
Methods of Application or Experimental Procedures
The essential 6,7-indolyne material was generated through a Bartoli indole synthesis using functionalized vinyl magnesium bromide and nitrobenzenes .
Results or Outcomes
This approach enables the trikentrins and the related herbindoles to be quickly admitted .
Biological Potential of Indole Derivatives
Specific Scientific Field
Summary of the Application
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application or Experimental Procedures
Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
Results or Outcomes
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antiviral Activity
Specific Scientific Field
Summary of the Application
Indole derivatives have been reported to possess antiviral activities .
Methods of Application or Experimental Procedures
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results or Outcomes
Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Synthesis of New Heterocyclic Compounds
Specific Scientific Field
Chemistry, specifically organic synthesis .
Summary of the Application
New heterocyclic compounds derived from 4,6-Dimethoxy-1H-indole were synthesized .
Methods of Application or Experimental Procedures
4,6-Dimethoxy-1H-indole was reacted with chloroacetic acid to produce a compound which was used as a starting material to synthesize pyrazole, isoxazole, and pyrimidine derivatives .
Results or Outcomes
This research led to the synthesis of new heterocyclic compounds derived from 4,6-Dimethoxy-1H-indole .
Antimicrobial Activity
Specific Scientific Field
Summary of the Application
Indole compounds have a wide range of biological activities, including antimicrobial .
Methods of Application or Experimental Procedures
Indole derivatives are synthesized and tested for their antimicrobial activities .
Results or Outcomes
Various indole derivatives have shown significant antimicrobial activities .
Antiarrhythmic Drugs
Specific Scientific Field
Summary of the Application
Indole compounds are used in the synthesis of antiarrhythmic drugs .
Methods of Application or Experimental Procedures
Physostigmine, an indole derivative, is used as an antiarrhythmic drug .
Results or Outcomes
Physostigmine has shown significant antiarrhythmic effects .
Safety And Hazards
- Warning : 6,7-Dimethoxy-1H-indole may cause skin and eye irritation. Handle with care.
- Storage : Store in a dark place, sealed, and at room temperature.
Direcciones Futuras
Research on 6,7-Dimethoxy-1H-indole continues to explore its potential applications in drug development, materials science, and organic synthesis. Further investigations into its biological activities and structural modifications are warranted.
Please note that this analysis is based on available literature, and specific details may vary depending on the context of use. For more in-depth information, refer to relevant peer-reviewed papers and technical documents1234.
Propiedades
IUPAC Name |
6,7-dimethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-8-4-3-7-5-6-11-9(7)10(8)13-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIMIJSUMIEFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185093 | |
| Record name | 6,7-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1h-indole | |
CAS RN |
31165-13-6 | |
| Record name | 6,7-Dimethoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031165136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Oxabenzo[def]chrysen-9-one](/img/structure/B1199405.png)
